molecular formula C20H10N2Na4O13S4 B1222166 Acid red 41 CAS No. 5850-44-2

Acid red 41

Cat. No. B1222166
CAS RN: 5850-44-2
M. Wt: 706.5 g/mol
InChI Key: FUSRXDHHILMBIG-UHFFFAOYSA-J
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Description

Acid Red 41, also known as C.I. Acid Red 41 or C.I. 16290, is a colorful dye that emits a red-blue light . It belongs to the single azo class . The molecular formula of Acid Red 41 is C20H10N2Na4O13S4 and it has a molecular weight of 706.52 . It is soluble in water, producing a wine-red color, but is hardly soluble in alcohol .


Synthesis Analysis

Acid Red 41 is synthesized by diazotizing 4-Aminonaphthalene-1-sulfonic acid and coupling it with 7-Hydroxynaphthalene-1,3,6-trisulfonic acid .


Molecular Structure Analysis

The molecular structure of Acid Red 41 is based on a single azo class . The azo class is characterized by the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl .


Physical And Chemical Properties Analysis

Acid Red 41 is known for its colorful red-blue light . It is soluble in water, producing a wine-red color, but is hardly soluble in alcohol . When strong sulfuric acid is added, it turns purple, and when diluted, it turns pink . Adding strong hydrochloric acid solution results in a wine-red color, while adding sodium hydroxide results in a red-brown color .

Scientific Research Applications

Dye Removal Techniques

  • Nanoscale Zero-Valent Iron for Azo Dye Removal : The degradation and removal of azo dyes, including Acid Red 114 (AR-114), have been studied using nanoscale zero-valent iron (NZVI). This method has shown more than 94% dye removal under optimal conditions, indicating its effectiveness in treating wastewater containing azo dyes like Acid Red 41 (Shojaei & Shojaei, 2018).

  • Adsorption Techniques for Dye Removal : Various materials like MCM-41-layered double hydroxides composite have been used for adsorbing anionic dyes like Acid Red G from aqueous solutions. These methods have demonstrated high dye adsorption capacity, which is relevant for Acid Red 41 treatment (Wang et al., 2018).

  • Catalytic Degradation : Photocatalytic degradation using materials like Ti/MCM-22/MCM-41 micro-mesoporous composites has been effective in degrading similar dyes like Acid Red B. Such methods offer potential application for Acid Red 41 as well (Gu Shouyang, 2012).

Soil and Environmental Studies

  • Impact of Chemical Fertilization on Soil Acidification : Long-term studies have shown that chemical N fertilization can lead to intensified soil acidification in red soils. This information is significant for understanding the environmental impact of Acid Red 41 in agricultural settings (Cai et al., 2015).

  • Bioleaching of Rare Earth and Radioactive Elements from Red Mud : Research has been conducted on the bioleaching of elements from red mud, which is relevant for understanding the environmental interactions of Acid Red 41 in complex matrices (Qu & Lian, 2013).

Catalysis and Reaction Studies

  • Mesoporous Materials for Catalytic Reactions : The use of mesoporous materials like MCM-41 for catalytic reactions, such as acid, base, and redox reactions, is relevant for understanding how Acid Red 41 might be processed or synthesized (Corma, 1997).

  • Electro-catalytic Oxidation : A study on the graphite electrode decorated with Co2O3-NH2-MCM-41 investigated its application for electro-catalytic oxidation of Acid Red 1 (AR1). This suggests potential application in electrochemical degradation or processing of Acid Red 41 (Fan et al., 2017).

Future Directions

Future research could focus on the removal of Acid Red 41 from wastewater, as has been done with other similar dyes . Additionally, the development of more environmentally friendly and biocompatible products using Acid Red 41 could be a potential area of exploration .

properties

IUPAC Name

tetrasodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O13S4.4Na/c23-20-17(39(33,34)35)8-10-7-11(36(24,25)26)9-16(38(30,31)32)18(10)19(20)22-21-14-5-6-15(37(27,28)29)13-4-2-1-3-12(13)14;;;;/h1-9,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSRXDHHILMBIG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N2Na4O13S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021376
Record name Acid red 41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid red 41

CAS RN

5850-44-2, 85283-68-7
Record name Acid Red 41
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085283687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acid red 41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium 7-hydroxy-8-[(4-sulphonato-1-naphthyl)azo]naphthalene-1,3,6-trisulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-hydroxy-8-[(4-sulpho-1-naphthyl)azo]naphthalene-1,3,6-trisulphonic acid, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
BC Burdett, CC Cook, J Guthrie - Journal of the Society of Dyers …, 1977 - Wiley Online Library
… Dyeings were carried out at 93C for 2 h in aqueous dyebaths of liquor ratio 100:1, containing 1% (0.wm) of either CI Acid Red 1 or CI Acid Red 41 together with either acetic acid or a …
Number of citations: 6 onlinelibrary.wiley.com
J Guthrie, CC Cook - Journal of the Society of Dyers and …, 1982 - Wiley Online Library
… Acid Red 41 shows the lowest rate of adsorption, possibly because the equilibrium exhaustion is very close to the saturation value (ca 40 m equiv./kg). Shimizu and Ohya [81 have …
Number of citations: 8 onlinelibrary.wiley.com
AAR EL–MARIAH, HE Nursten - Journal of the Society of Dyers …, 1966 - Wiley Online Library
… Swelling would be most serious with the dye of the highest basicity, so we have recalculated the results for CI Acid Red 41 at 25"C, assuming that all the dye within the fibre is bound …
Number of citations: 6 onlinelibrary.wiley.com
J Guthrie, CC Cook - Journal of Chemical Technology and …, 1982 - Wiley Online Library
… However, Acid Red 41 was taken up most slowly and gave the lowest degree of exhaustion. This could be due to the fact that the equilibrium exhaustion is very close to the saturation …
Number of citations: 3 onlinelibrary.wiley.com
HR Hitz, W Huber, RH Reed - Journal of the Society of Dyers …, 1978 - Wiley Online Library
Effluents from textile dyeing and printing processes usually contain dissolved or suspended dyes in small quantities. One of the treatments which may be applied to such effluent is …
Number of citations: 133 onlinelibrary.wiley.com
CC Cook, M Hajisharifi - Textile Research Journal, 1977 - journals.sagepub.com
… hydroxyl groups are in the same relative position as for compound U, again gave significant reductions in the amount of dye adsorbed, but after this treatment the amount of Acid Red 41 …
Number of citations: 11 journals.sagepub.com
BR Craven, JC Griffith, JG Kennedy - Australian Journal of …, 1975 - CSIRO Publishing
The stability of two dyes in the presence of electrolyte has been investigated over the period required for measurement of diffusion coefficients in glass sinter diaphragm cells, and the …
Number of citations: 7 www.publish.csiro.au
I Sada - Nigerian Journal of Chemical Research, 1998 - ajol.info
The effect of naphthol syntans on the uptake of acid dyes by nylon has been studied as has the desorption of the agents during the uptake qf dye. Although the components have only a …
Number of citations: 0 www.ajol.info
DM Lewis - Review of Progress in Coloration and Related Topics, 1998 - sdc.org.uk
… The tetrasulphonate dye, CI Acid Red 41, showed no tendency to overdye. In none of the above analyses was attention drawn to the anomaly that in aqueous systems hydrophobic inter…
Number of citations: 46 sdc.org.uk
LJ Soltzberg, A Hagar, S Kridaratikorn… - Journal of the American …, 2007 - Elsevier
We have used MALDI-TOF mass spectrometry to characterize a selection of dyes from the Schweppe dye collection and pigments from the Tate Gallery collection. MALDI-TOF mass …
Number of citations: 90 www.sciencedirect.com

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